![molecular formula C21H25NO B256855 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol](/img/structure/B256855.png)
9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol, also known as DA-9801, is a synthetic compound that has been studied for its potential use in treating various medical conditions.
Wirkmechanismus
The exact mechanism of action of 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol is not fully understood. However, it is believed to work by modulating various signaling pathways involved in nerve growth and regeneration. 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in promoting nerve regeneration.
Biochemical and Physiological Effects
9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol has been shown to have several biochemical and physiological effects. In preclinical studies, 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to promote nerve regeneration and improve nerve function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol in lab experiments is its ability to promote nerve regeneration and improve nerve function. This makes it a valuable compound for studying various neurological conditions. However, one of the limitations of using 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol. One area of research is the development of new formulations that improve its solubility in water. Another area of research is the development of new synthetic routes that improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol and its potential use in treating various medical conditions.
Synthesemethoden
9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol is synthesized through a multi-step process that involves the reaction of 9-fluorenol with diethylamine and crotonaldehyde. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol has been studied for its potential use in treating various medical conditions such as diabetic neuropathy, spinal cord injury, and ischemic stroke. In preclinical studies, 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol has been shown to improve nerve function, reduce inflammation, and promote nerve regeneration.
Eigenschaften
Produktname |
9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol |
---|---|
Molekularformel |
C21H25NO |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
9-[(E)-4-(diethylamino)but-1-enyl]fluoren-9-ol |
InChI |
InChI=1S/C21H25NO/c1-3-22(4-2)16-10-9-15-21(23)19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-9,11-15,23H,3-4,10,16H2,1-2H3/b15-9+ |
InChI-Schlüssel |
FGQSXDMCBOCBRH-OQLLNIDSSA-N |
Isomerische SMILES |
CCN(CC)CC/C=C/C1(C2=CC=CC=C2C3=CC=CC=C31)O |
SMILES |
CCN(CC)CCC=CC1(C2=CC=CC=C2C3=CC=CC=C31)O |
Kanonische SMILES |
CCN(CC)CCC=CC1(C2=CC=CC=C2C3=CC=CC=C31)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.